9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid
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Overview
Description
9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid is a heterocyclic compound that features a unique fusion of triazole and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could produce various substituted triazolo-benzimidazole derivatives .
Scientific Research Applications
9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and anastrozole share the triazole ring structure and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole are structurally related and are known for their antiparasitic properties
Uniqueness
What sets 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid apart is its unique combination of the triazole and benzimidazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O3S |
---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
4-butyl-[1,2,4]triazolo[4,3-a]benzimidazole-1-sulfonic acid |
InChI |
InChI=1S/C12H14N4O3S/c1-2-3-8-15-9-6-4-5-7-10(9)16-11(15)13-14-12(16)20(17,18)19/h4-7H,2-3,8H2,1H3,(H,17,18,19) |
InChI Key |
TZVLIHPBNUGZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NN=C3S(=O)(=O)O |
Origin of Product |
United States |
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